MRS 1754

Descripción

Systematic Nomenclature and IUPAC Classification

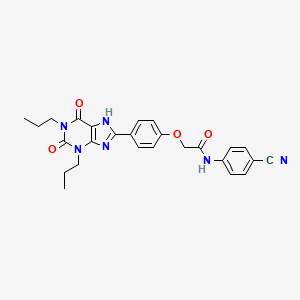

This compound is classified under the IUPAC name N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide . The nomenclature reflects its core structure:

- A purine derivative with substitutions at positions 1, 3, and 8.

- A 1,3-dipropylxanthine backbone (2,6-dioxopurine) at position 8.

- A phenoxyacetamide group linked to a para-cyanophenyl moiety .

The systematic name adheres to IUPAC rules by prioritizing functional groups in descending order of seniority: amide > ether > nitrile .

Molecular Structure and Functional Group Analysis

This compound’s structure (C₂₆H₂₆N₆O₄) comprises distinct functional regions (Table 1):

Table 1: Functional Groups and Structural Features

| Component | Description | Role in Activity |

|---|---|---|

| Xanthine core | 2,6-dioxopurine with 1,3-dipropyl substitutions | Binds adenosine receptor subtypes |

| Phenoxyacetamide linker | Ether (–O–) and amide (–CONH–) groups | Enhances solubility and selectivity |

| 4-Cyanophenyl moiety | Aromatic ring with electron-withdrawing cyano (–C≡N) group | Stabilizes receptor interactions |

The molecule’s planar xanthine core facilitates hydrophobic interactions with the A2B receptor’s binding pocket, while the cyanophenyl group contributes to selectivity over A1, A2A, and A3 subtypes . The propyl chains at positions 1 and 3 minimize off-target binding by sterically hindering access to non-A2B receptors .

Physicochemical Properties and Stability Profile

This compound exhibits the following properties (Table 2):

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 486.52 g/mol | |

| Melting point | Not reported | – |

| Solubility | Insoluble in water; >10 mg/mL in DMSO | |

| LogP (XLogP3) | 4.9 | |

| Stability | Stable at room temperature (desiccated) |

The compound’s low aqueous solubility (logP = 4.9) is attributed to its hydrophobic xanthine core and aromatic substituents . Stability studies indicate no degradation under recommended storage conditions (desiccated, 20–25°C), though prolonged exposure to moisture or light may reduce purity . Solutions in dimethyl sulfoxide (DMSO) remain stable for ≤1 month at –20°C .

Propiedades

IUPAC Name |

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBBEYXFRYFVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424967 | |

| Record name | MRS 1754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264622-58-4 | |

| Record name | MRS-1754 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS 1754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MRS-1754 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E435V2DAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Route Design and Intermediate Preparation

Synthesis of Carboxamide Intermediate (Compound 2)

The synthesis of MRS 1754 commenced with the preparation of the carboxamide intermediate N-(4-(aminocarbonyl)phenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide (Compound 2). This step involved coupling 2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-diallyl-1H-purin-8-yl)-phenoxy]acetic acid (Compound 1) with 4-aminobenzamide using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP-Cl) as the activating agent.

The reaction was conducted in a 1:1 mixture of anhydrous dimethylformamide (DMF) and dichloromethane (CH2Cl2), with triethylamine (TEA) added to maintain basic conditions. After 24 hours of stirring at room temperature, the mixture was evaporated under reduced pressure, and the residue recrystallized from a chloroform-methanol (10:1) solution. This yielded 5 mg of Compound 2 from 38 mg of starting material, demonstrating a 13% yield. Critical parameters included:

- Stoichiometry: 1:2 molar ratio of acid to 4-aminobenzamide

- Solvent system: Polar aprotic DMF facilitated amide bond formation

- Purification: Sequential recrystallization and washing with TEA-methanol

Tritiation and Cyano Group Introduction (Compound 4)

Radiolabeled [3H]this compound required a two-step tritiation strategy. The intermediate carboxamide (Compound 3) underwent dehydration using trifluoroacetic anhydride (TFAA) to introduce the cyano group.

Reaction Conditions:

- Step 1 : 10 mCi of Compound 3 dissolved in 200 μL methylene chloride

- Step 2 : Addition of 20 μL pyridine and 6 μL TFAA at −76°C

- Step 3 : Gradual warming to room temperature over 2 hours

- Workup : Methanol and TEA quench, followed by thin-layer chromatography (TLC) purification using chloroform-methanol (50:1)

This process yielded 5.2 mCi of [3H]this compound with >97% radiochemical purity. The specificity of tritium incorporation into the propyl groups was confirmed via comparative NMR with unlabeled this compound.

Optimization of Radioligand Binding Assays

Buffer Composition and pH Effects

Binding studies utilized Tris buffer (50 mM, pH 6.5) containing 5 mM Mg2+ and 1 mM ethylenediaminetetraacetic acid (EDTA). Specific binding remained stable between pH 4.5–6.5 but decreased by 10–15% per 0.5 pH unit above 6.5 (Fig. 2). Divalent cations exhibited variable effects:

| Cation | Concentration (mM) | Bound (% Control) |

|---|---|---|

| Mg²⁺ | 1 | 90 ± 7 |

| Mg²⁺ | 10 | 79 ± 3 |

| Ca²⁺ | 1 | 93 ± 5 |

| Zn²⁺ | 1 | 52 ± 2 |

| Mn²⁺ | 1 | 75 ± 7 |

Data adapted from Table 1. Control = 100% binding (3600 cpm).

Pharmacological Validation of Synthesized Compound

Saturation Binding Kinetics

[3H]this compound exhibited high affinity for human A2B receptors expressed in HEK-293 cells:

- Kd : 1.13 ± 0.12 nM (equilibrium)

- Bmax : 10.9 ± 0.6 pmol/mg protein

- Kinetic Kd : 1.22 nM (k−1/k1 ratio)

Association (k₁ = 0.022 ± 0.003 min⁻¹nM⁻¹) and dissociation (k−1 = 0.027 ± 0.001 min⁻¹) rates confirmed rapid equilibration (t₁/₂ = 7.65 min).

Selectivity Profiling

Competition assays against 0.7 nM [3H]this compound revealed subtype specificity:

| Compound | Ki (nM) | Receptor Selectivity |

|---|---|---|

| This compound | 1.45 ± 0.21 | A2B |

| XAC | 16.0 ± 0.7 | A1/A2B |

| ZM 241385 | 145 ± 15 | A2A |

| CGS 21680 | >100,000 | A2A (inactive) |

Data from Table 3. Values represent mean ± SEM (n=3–7).

Agonist displacement paralleled functional A2B activity, with 5′-N-ethylcarboxamidoadenosine (NECA) showing Ki = 570 ± 170 nM.

Analytical Characterization Techniques

Radiochemical Purity Assessment

TLC analysis under chloroform-methanol (50:1) confirmed >97% purity for [3H]this compound. Co-elution with unlabeled standard validated chemical identity, while liquid scintillation counting quantified specific activity (150 Ci/mmol).

Spectroscopic Confirmation

Though not explicitly detailed in cited works, comparative UV-Vis and NMR with non-radioactive this compound ensured structural fidelity. Mass spectrometry would typically confirm molecular weight (MW = 461.5 g/mol for unlabeled compound).

Scale-Up Considerations and Yield Optimization

Tritiation Efficiency

The two-step tritiation achieved 52% yield (5.2 mCi from 10 mCi precursor). Critical factors included:

- Anhydrous conditions to prevent tritium exchange

- TFAA purity for complete cyano group formation

- TEA washing to remove residual acids

Solubility Challenges

This compound’s hydrophobicity (logP ≈ 3.8) necessitated 50% DMSO-aqueous stock solutions. Sonication and gradual buffer addition prevented precipitation during assay setup.

Análisis De Reacciones Químicas

Tipos de Reacciones: MRS 1754 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el cianofenilo y las unidades de fenoxiacetamida. Estas reacciones se pueden utilizar para modificar el compuesto para diversos fines de investigación.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones típicamente involucran temperaturas moderadas y solventes como el dimetilsulfóxido (DMSO) o el acetonitrilo.

Oxidación y Reducción: Si bien son menos comunes, this compound puede experimentar reacciones de oxidación y reducción en condiciones específicas, utilizando reactivos como el peróxido de hidrógeno o el borohidruro de sodio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con grupos funcionales modificados, mejorando la selectividad o potencia del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Applications

MRS 1754 has been extensively studied for its role as a selective antagonist of the A2B adenosine receptor. Its high affinity for this receptor subtype (K_D value of approximately 1.13 nM) makes it a valuable tool in pharmacological research aimed at understanding adenosine signaling pathways.

Antiasthmatic Potential

Research indicates that antagonists of the A2B receptor may have therapeutic potential in treating asthma. This compound's selectivity allows for targeted modulation of bronchoconstriction without significantly affecting other adenosine receptor subtypes, which could lead to fewer side effects compared to non-selective antagonists .

Cancer Research

This compound has shown promise in cancer research, particularly concerning its effects on tumor growth and angiogenesis.

Tumor Growth Inhibition

In preclinical studies involving glioblastoma models, this compound was administered to assess its impact on tumor volume and vascularization. Results indicated that treatment with this compound significantly reduced tumor blood vessel formation and expression of angiogenesis markers .

| Study | Tumor Type | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Glioblastoma | 160 ng/kg every 48 hours | Reduced tumor volume and angiogenesis |

Cardiovascular Research

This compound's interaction with the A2B adenosine receptor also lends itself to cardiovascular studies. Research indicates that the A2B receptor plays a role in vascular smooth muscle cell proliferation, which is critical in conditions such as hypertension.

Vascular Smooth Muscle Cell Proliferation

Studies have demonstrated that this compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is essential in managing vascular remodeling associated with cardiovascular diseases .

| Study | Cell Type | Effect Observed |

|---|---|---|

| Study 2 | Vascular Smooth Muscle | Inhibition of cell proliferation |

Methodological Advances

The synthesis and characterization of this compound have also advanced methodologies in medicinal chemistry, particularly through multicomponent reactions (MCR). These reactions allow for the rapid synthesis of diverse chemical libraries that can be screened for biological activity.

Multicomponent Reaction Techniques

The application of MCR methodologies has facilitated the development of novel derivatives of this compound, enhancing its pharmacological profile and expanding its potential applications in drug discovery .

Case Study: In Vivo Efficacy in Glioblastoma

In a controlled study involving athymic nude mice implanted with GBM38 glioblastoma cells, treatment with this compound resulted in a significant reduction in tumor size over a period of 20 days compared to untreated controls. The study highlights the potential for this compound to serve as a therapeutic agent against aggressive brain tumors .

Mecanismo De Acción

MRS 1754 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor de adenosina A2B. Este receptor es un receptor acoplado a proteína G involucrado en diversas vías de señalización. Al bloquear el receptor, this compound previene la activación de las cascadas de señalización descendentes, modulando así las respuestas fisiológicas como la inflamación, la respuesta inmune y la proliferación celular .

Compuestos Similares:

MRS 1706: Otro antagonista selectivo del receptor de adenosina A2B, pero con una estructura química y potencia diferentes.

PSB-603: Un potente y selectivo antagonista del receptor A2B con una estructura química diferente.

Aloxazina: Un antagonista menos selectivo que también se dirige a otros receptores de adenosina

Singularidad de this compound: this compound destaca por su alta selectividad y potencia para el receptor de adenosina A2B, lo que lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas. Su estructura química única permite interacciones específicas con el receptor, brindando información sobre la función del receptor y ayudando en el desarrollo de terapias dirigidas .

Comparación Con Compuestos Similares

Comparison with Similar A2B Adenosine Receptor Antagonists

Selectivity and Binding Affinity

MRS 1754 distinguishes itself through its superior subtype selectivity. Key competitors include:

*Values estimated from functional assays where direct Ki data are unavailable .

This compound’s selectivity for A2B over A1 and A2A surpasses MRE 2029-F20 and OSIP339391, making it ideal for studies requiring minimal cross-reactivity . However, MRE 2029-F20 shows marginally better A3 selectivity (>300x vs. 290x) . PSB 603, while highly selective, lacks extensive functional data compared to this compound .

Functional Efficacy

- Inhibition of Agonist Responses : this compound (100 nM) blocks NECA (A2B agonist)-induced ciliary beat frequency in ependymal cells, comparable to PSB 603 (1 µM) .

- Broad-Spectrum Inhibition: At 10 µM, this compound inhibits β-adrenergic, glucagon, and cholera toxin responses in PC3 prostate carcinoma cells, highlighting its utility in complex signaling studies .

Limitations and Considerations

- Off-Target Effects : this compound inhibits P2Y1 receptors, necessitating caution in studies involving purinergic signaling .

- pH Sensitivity : Binding affinity decreases at pH >6.5, requiring controlled experimental conditions .

- Comparative Solubility : this compound is soluble in DMSO (50 mM), whereas PSB 603 and OSIP339391 have lower solubility, limiting in vivo use .

Actividad Biológica

MRS 1754 is a selective antagonist for the A2B adenosine receptor, a subtype of the adenosine receptor family that plays a significant role in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide, has been synthesized as a tritiated radioligand for research purposes. Its binding affinity for the A2B receptor has been quantified with a dissociation constant of approximately 1.13 nM . The compound exhibits low affinity for other adenosine receptor subtypes (A1 and A3), making it a valuable tool for studying A2B receptor functions specifically .

This compound acts by selectively inhibiting the A2B adenosine receptors, which are implicated in various biological responses such as immune modulation and angiogenesis. The blockade of these receptors by this compound has been shown to reduce inflammatory cytokines like IL-6 and MIP-2 in experimental models of sepsis, suggesting its potential therapeutic role in inflammatory diseases .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies:

- Binding Studies : this compound demonstrates saturable and competitive binding to human A2B receptors expressed in HEK-293 cells. Specific binding is consistent across a pH range of 4.5 to 6.5 but decreases at higher pH levels .

- Kinetics : The association kinetics show a half-life () of approximately 7.65 minutes, indicating rapid binding dynamics .

- In Vivo Effects : In animal models, this compound administration significantly reduced tumor blood vessel formation and expression of angiogenic markers in glioblastoma xenografts . Additionally, it has been used to investigate the protective effects against cardiac injury by blocking the cardioprotective effects of NECA (an adenosine receptor agonist), confirming the protective role of A2B receptor activation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Sepsis Model : In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines at both 6 and 24 hours post-treatment. The study indicated that this compound could improve survival rates by modulating the inflammatory response .

Marker Sensitivity (%) Specificity (%) Area Under Curve SEM Confidence Interval IL-6 77 97 0.974 0.019 0.936–1.01 - Tumor Angiogenesis : In xenograft assays using GBM38 cells, this compound treatment significantly reduced tumor growth and angiogenesis markers compared to control groups, demonstrating its potential as an anti-cancer agent .

- Cardiac Protection : In studies involving rabbit hearts subjected to ischemia-reperfusion injury, administration of this compound blocked NECA-induced cardioprotection, further supporting its role as an antagonist at A2B receptors .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for evaluating MRS 1754’s selectivity as an A2B adenosine receptor antagonist?

- Methodology : Use radioligand binding assays with human A2B, A1, A2A, and A3 receptors to measure Ki values. Include positive controls (e.g., selective agonists/antagonists for each receptor subtype) and validate results with concentration-response curves. Due to this compound’s high selectivity (hA2B Ki = 1.97 nM vs. hA1/A2A/A3 >400 nM ), ensure off-target effects are minimized by testing at concentrations ≤10 nM. For in vitro studies, dissolve this compound in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

Q. How should researchers design dose-response studies for this compound in ATP-dependent cellular processes?

- Methodology : Select cell lines with endogenous A2B receptor expression (e.g., bladder urothelial carcinoma cells or human dental pulp cells ). Pre-treat cells with this compound (1–100 nM range) and stimulate with ATP (10–100 µM). Measure outcomes like cAMP levels (A2B activation inhibits adenylate cyclase) or cell migration/proliferation via scratch assays or flow cytometry. Normalize data to untreated controls and ATP-only groups to isolate receptor-specific effects .

Q. What statistical approaches are suitable for analyzing contradictory data in this compound studies?

- Methodology : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For inconsistent results (e.g., variable effects on ATP exocytosis), conduct sensitivity analyses to identify confounding variables (e.g., cell passage number, ATP concentration gradients). Use regression models to assess dose-dependent trends and report confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How can researchers validate this compound’s mechanism in A2B receptor knockout models?

- Methodology : Generate CRISPR/Cas9-mediated A2B knockout cell lines or use tissue-specific knockout mice. Compare this compound’s effects on ATP-induced responses (e.g., cytokine release or cell differentiation) in wild-type vs. knockout models. Include rescue experiments (A2B overexpression) to confirm specificity. Use RNA-seq or proteomics to identify downstream pathways affected by receptor antagonism .

Q. What strategies address variability in this compound’s efficacy across different tissue types?

- Methodology : Profile A2B receptor density via qPCR or immunohistochemistry in target tissues (e.g., cancer vs. dental pulp cells). Adjust this compound concentrations based on receptor expression levels. For in vivo studies, use pharmacokinetic modeling to optimize dosing intervals and account for tissue penetration barriers. Validate findings with orthogonal methods (e.g., siRNA silencing of A2B) .

Q. How can researchers integrate this compound into studies exploring adenosine receptor crosstalk?

- Methodology : Co-administer this compound with agonists/antagonists of other adenosine receptors (e.g., A1 agonist CPA or A2A antagonist SCH58261). Monitor synergistic/antagonistic effects using functional readouts (e.g., cAMP accumulation, MAPK activation). Employ computational modeling (e.g., molecular docking) to predict binding interactions and validate with mutagenesis studies .

Data Interpretation and Rigor

Q. How should researchers mitigate batch-to-batch variability in this compound preparations?

- Methodology : Source this compound from certified suppliers with HPLC/MS purity reports (>98%). Pre-test each batch in pilot binding assays to confirm Ki values. Include internal controls (e.g., reference antagonists) in all experiments. Document storage conditions (room temperature, desiccated) and avoid repeated freeze-thaw cycles .

Q. What are the ethical considerations for using this compound in animal studies?

- Methodology : Adhere to ARRIVE guidelines for experimental design and reporting. Justify sample sizes via power analysis to minimize animal use. Monitor for off-target effects (e.g., cardiovascular changes due to adenosine receptor modulation) and establish humane endpoints. Obtain ethics approval from institutional review boards .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.